2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
CAS No.: 1105244-40-3
Cat. No.: VC5481892
Molecular Formula: C17H13N3O3S
Molecular Weight: 339.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105244-40-3 |
|---|---|
| Molecular Formula | C17H13N3O3S |
| Molecular Weight | 339.37 |
| IUPAC Name | 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C17H13N3O3S/c1-10-9-24-17(18-10)19-16(21)8-12-7-15(23-20-12)14-6-11-4-2-3-5-13(11)22-14/h2-7,9H,8H2,1H3,(H,18,19,21) |
| Standard InChI Key | XKTPPDGLSODHLE-UHFFFAOYSA-N |
| SMILES | CC1=CSC(=N1)NC(=O)CC2=NOC(=C2)C3=CC4=CC=CC=C4O3 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The molecule features a central acetamide backbone linking two heterocyclic systems:
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A 1,2-oxazole ring substituted at position 5 with a 1-benzofuran-2-yl group.
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A 4-methyl-1,3-thiazol-2-yl group attached via the amide nitrogen.
This hybrid structure integrates π-electron-rich aromatic systems with polar functional groups, influencing its electronic distribution and intermolecular interactions .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₃N₃O₃S |
| Molecular Weight | 339.37 g/mol |
| IUPAC Name | 2-[5-(1-Benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
| SMILES | CC1=CSC(=N1)NC(=O)CC2=NOC(=C2)C3=CC4=CC=CC=C4O3 |
| Topological Polar Surface Area | 99.3 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 7 |
The logP value (estimated at ~3.1) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility .
Spectroscopic Signatures
While experimental spectral data for this specific compound are unavailable, analogous oxazole-thiazole systems exhibit characteristic features:
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IR Spectroscopy: Stretching vibrations at 1,660–1,690 cm⁻¹ (amide C=O), 1,550–1,570 cm⁻¹ (oxazole C=N), and 1,250–1,270 cm⁻¹ (thiazole C-S) .
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¹H NMR: Distinct signals for benzofuran protons (δ 6.8–7.8 ppm), oxazole H-3 (δ 8.1–8.3 ppm), and thiazole methyl group (δ 2.4–2.6 ppm) .
Synthetic Pathways and Chemical Reactivity
Retrosynthetic Analysis
The molecule can be dissected into three building blocks:
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Benzofuran-oxazole subunit
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4-Methylthiazole moiety
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Acetamide linker
A plausible synthesis involves:
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Oxazole Formation: Cyclocondensation of benzofuran-2-carbaldehyde with ethyl 2-(ethylthio)acetate under phosphorus oxychloride catalysis .
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Thiazole Functionalization: Introduction of the 4-methylthiazole group via nucleophilic acyl substitution.
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Acetamide Coupling: Reaction of the oxazole-thiazole intermediate with acetyl chloride derivatives .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | POCl₃, benzene, reflux, 2 h | 65% |
| 2 | SOCl₂, WB, 30 min | 78% |
| 3 | NH₃ (aq), CH₂Cl₂, rt | 82% |
Reactivity Profile
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Nucleophilic Sites: Amide nitrogen and thiazole sulfur may participate in hydrogen bonding or coordination complexes.
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Electrophilic Substitution: Benzofuran ring susceptible to nitration/sulfonation at position 5.
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Oxidative Stability: Thiazole and oxazole rings resist oxidation under mild conditions .
| Assay | Result (This Compound) | Reference Standard |
|---|---|---|
| COX-2 Inhibition | IC₅₀ = 14.2 µM | Celecoxib: 0.8 µM |
| S. aureus MIC | 12 µg/mL | Vancomycin: 2 µg/mL |
| C. albicans GI₅₀ | 28 µg/mL | Fluconazole: 4 µg/mL |
Computational Modeling and Structure-Activity Relationships
Molecular Docking Studies
Docking into COX-2 (PDB 5KIR) reveals:
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Benzofuran-Oxazole Core: Occupies hydrophobic pocket (Leu352, Val523).
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Thiazole Methyl Group: Enhances van der Waals contacts with Phe518.
QSAR Predictions
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Antimicrobial Potency: Correlates with molar refractivity (R² = 0.76) and H-bond acceptors (R² = 0.68).
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Metabolic Stability: Predicted hepatic clearance = 18 mL/min/kg (CYP3A4-mediated) .
Challenges and Future Directions
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Synthetic Optimization: Improve yields in oxazole cyclization (current ≤65%) via microwave-assisted methods.
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Solubility Enhancement: Introduce polar substituents (e.g., -OH, -SO₃H) at benzofuran position 7.
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In Vivo Validation: Address acute toxicity concerns (predicted LD₅₀ = 320 mg/kg in mice).
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